molecular formula C24H23N3O2 B3367895 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine CAS No. 20063-36-9

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine

Cat. No. B3367895
CAS RN: 20063-36-9
M. Wt: 385.5 g/mol
InChI Key: NQEIGYQGNOIBBY-UHFFFAOYSA-N
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Description

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine, also known as CB-10, is a chemical compound that has been studied for its potential use in scientific research. This compound was first synthesized in the 1980s and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine is not fully understood, but it is believed to interact with specific receptors or enzymes in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and potential anti-cancer activity. It has also been shown to interact with specific receptors in the brain, leading to potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine in lab experiments is its relatively simple synthesis method, making it readily available for research purposes. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential applications in certain fields.

Future Directions

There are many potential future directions for research on 2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine, including further exploration of its mechanism of action, its potential therapeutic applications in various diseases, and its use as a fluorescent probe for imaging and detecting biological molecules. Additionally, further studies may explore its potential use as a chiral selector in analytical chemistry and its interactions with specific receptors in the brain for potential use in the treatment of neurological disorders.

Scientific Research Applications

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging and detecting biological molecules, as a chiral selector for enantioseparation in analytical chemistry, and as a potential therapeutic agent for various diseases.

properties

IUPAC Name

4-[1,3-bis[(2-hydroxyphenyl)methyl]imidazolidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c25-15-18-9-11-19(12-10-18)24-26(16-20-5-1-3-7-22(20)28)13-14-27(24)17-21-6-2-4-8-23(21)29/h1-12,24,28-29H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEIGYQGNOIBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173880
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(p-Cyanophenyl)-1,3-bis(o-hydroxybenzyl) imidazolidine

CAS RN

20063-36-9
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020063369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-(2-(p-cyanophenyl)-1,3-imidazolidenedimethylene)di-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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